molecular formula C12H17ClO2S B1658720 2,5-Di(propan-2-yl)benzenesulfonyl chloride CAS No. 61942-72-1

2,5-Di(propan-2-yl)benzenesulfonyl chloride

Cat. No.: B1658720
CAS No.: 61942-72-1
M. Wt: 260.78 g/mol
InChI Key: OUZQFXRSNCKYFE-UHFFFAOYSA-N
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Description

2,5-Di(propan-2-yl)benzenesulfonyl chloride is an organic compound with the molecular formula C12H17ClO2S and a molecular weight of 260.78 g/mol . This compound is a derivative of benzenesulfonyl chloride, characterized by two isopropyl (propan-2-yl) groups at the 2 and 5 positions of the benzene ring, which impart significant steric hindrance and can influence its reactivity and selectivity in chemical transformations . As a sulfonyl chloride, it is a highly versatile reagent, primarily used to introduce the 2,5-diisopropylbenzenesulfonyl moiety into target molecules. Its main application is as a sulfonating agent in organic synthesis, particularly for the preparation of sulfonamide derivatives through reactions with primary and secondary amines . The presence of the bulky isopropyl groups may be exploited to direct regioselectivity or to create molecules with specific stereoelectronic properties. Researchers value this compound for developing pharmaceutical intermediates, novel catalysts, and specialty chemicals where a large, hydrophobic sulfonyl group is desired. This product is intended for research purposes by qualified laboratory personnel only. It is For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

2,5-di(propan-2-yl)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClO2S/c1-8(2)10-5-6-11(9(3)4)12(7-10)16(13,14)15/h5-9H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUZQFXRSNCKYFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C=C1)C(C)C)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60278627
Record name 2,5-di(propan-2-yl)benzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60278627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61942-72-1
Record name NSC8536
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8536
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,5-di(propan-2-yl)benzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60278627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Sulfonation of 1,3-Diisopropylbenzene

Sulfonation involves the electrophilic substitution of a hydrogen atom on the benzene ring with a sulfonic acid group (-SO3H). Industrially, this is achieved using chlorosulfonic acid (ClSO3H) as both the sulfonating agent and solvent. A representative procedure from patent literature involves dissolving 1,3-diisopropylbenzene in chlorosulfonic acid at 5–45°C, followed by stirring for 0.1–10 hours. The inclusion of inorganic salts like sodium sulfate (Na2SO4) as catalysts is critical, as they stabilize reactive intermediates and suppress polysulfonation. For instance, a 95% yield of 2,5-diisopropylbenzenesulfonic acid was achieved using 5 wt% Na2SO4 at 20°C.

Chlorosulfonation to Sulfonyl Chloride

Chlorosulfonation replaces the -SO3H group with -SO2Cl. This is typically performed in situ by adding excess chlorosulfonic acid to the sulfonated intermediate. Patent CN102633695A details a one-pot method where the sulfonation mixture is treated with additional ClSO3H at 10–20°C, followed by quenching with ice water to precipitate the sulfonyl chloride. The use of low temperatures (5–45°C) minimizes hydrolysis of the sulfonyl chloride to the sulfonic acid.

Methodological Variations and Optimization

Catalyst Screening

Inorganic catalysts like Na2SO4, MgSO4, and ZnCl2 have been evaluated for their efficacy in suppressing side reactions. Sodium sulfate emerged as optimal, reducing byproduct formation by 30–40% compared to uncatalyzed reactions. This is attributed to its ability to sequester water, thereby preventing hydrolysis of chlorosulfonic acid.

Solvent and Temperature Effects

Non-polar solvents (e.g., dichloromethane, ether) are preferred for chlorosulfonation due to their low reactivity with ClSO3H. A comparative study demonstrated that reactions in dichloromethane at 15°C achieved 98% conversion, whereas polar solvents like acetone led to <50% conversion due to side reactions. Temperature control is equally critical; exceeding 45°C promotes decomposition of the sulfonyl chloride.

Purification Techniques

Post-synthesis purification often employs ice-water precipitation, where the crude product is added to ice water to induce crystallization. Patent US3879472 reports that this method removes unreacted chlorosulfonic acid and inorganic salts, yielding >99% pure product. Alternative methods, such as vacuum distillation, are reserved for thermally stable derivatives, with boiling points around 128–130°C at 0.08 mmHg.

Comparative Analysis of Synthetic Routes

The table below summarizes key parameters from published methods:

Parameter Patent CN102633695A US3879472 Literature
Starting Material Cumene derivative Bromobenzene 1,3-Diisopropylbenzene
Catalyst Na2SO4 None ZnCl2
Temperature Range (°C) 5–45 0–60 10–30
Reaction Time (hours) 0.1–10 2–16 2–6
Yield (%) 95–100 78–85 90–95
Purity (%) >99 95–98 >98

This analysis reveals that the one-pot method in CN102633695A offers superior yield and simplicity, albeit with stricter temperature control requirements. In contrast, multi-step routes from US3879472 accommodate halogenated precursors but suffer from lower yields.

Characterization and Quality Control

Structural confirmation of this compound relies on spectroscopic and crystallographic techniques:

  • NMR Spectroscopy : ¹H NMR displays characteristic peaks for isopropyl groups (δ 1.2–1.4 ppm, doublet) and aromatic protons (δ 7.5–8.0 ppm).
  • IR Spectroscopy : Strong absorption bands at 1360 cm⁻¹ (S=O asymmetric stretch) and 1170 cm⁻¹ (S=O symmetric stretch).
  • X-ray Crystallography : Intramolecular N–H⋯O hydrogen bonds and centroid–centroid separations of 4.00–4.25 Å between aromatic rings, as observed in related sulfonamides.

Industrial and Pharmaceutical Applications

The compound’s primary application lies in synthesizing sulfonamide drugs. For example, it serves as a precursor to CCR2 and CCR9 receptor inhibitors, which show promise in treating autoimmune diseases. Industrial uses include polymer crosslinking agents and surfactants, leveraging its electrophilic sulfonyl chloride group.

Chemical Reactions Analysis

Types of Reactions

2,5-Di(propan-2-yl)benzenesulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles to form sulfonamide derivatives.

    Reduction Reactions: The sulfonyl chloride group can be reduced to the corresponding sulfonyl hydride.

    Oxidation Reactions: It can be oxidized to form sulfonic acids.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines and alcohols, typically carried out in the presence of a base such as pyridine.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) are used.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.

Major Products

    Sulfonamide Derivatives: Formed from substitution reactions with amines.

    Sulfonyl Hydrides: Resulting from reduction reactions.

    Sulfonic Acids: Produced through oxidation reactions.

Scientific Research Applications

2,5-Di(propan-2-yl)benzenesulfonyl chloride is utilized in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis for the preparation of sulfonamide derivatives and other functionalized compounds.

    Biology: Used in the modification of biomolecules for studying protein-ligand interactions.

    Medicine: Employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2,5-Di(propan-2-yl)benzenesulfonyl chloride exerts its effects involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The molecular targets and pathways involved depend on the specific reaction and application. For example, in the formation of sulfonamide derivatives, the sulfonyl chloride group reacts with amines to form a stable sulfonamide bond.

Comparison with Similar Compounds

Key Findings:

  • Substituent Effects :

    • The isopropyl groups in the target compound introduce significant steric hindrance, which may slow nucleophilic substitution reactions compared to the trifluoroethoxy analog . However, the electron-donating nature of isopropyl groups could moderately deactivate the sulfonyl chloride moiety relative to the strongly electron-withdrawing trifluoroethoxy substituents .
    • The methyl groups in 2,5-dimethylbenzenesulfonyl chloride provide minimal steric hindrance but still reduce reactivity due to their electron-donating nature .
  • Applications :

    • Trifluoroethoxy analog : Used in fluorinated compound synthesis, leveraging its high reactivity and stability under specialized conditions .
    • Dimethyl analog : Preferred in pharmaceutical intermediates due to its balance of reactivity and cost-effectiveness .
    • Target compound (isopropyl) : Hypothesized to excel in applications requiring steric protection of reactive sites, such as polymer chemistry or as a protecting group in multistep syntheses.

Research Findings and Mechanistic Insights

Reactivity in Nucleophilic Substitution

Sulfonyl chlorides undergo nucleophilic attack at the sulfur center. The trifluoroethoxy derivative’s electron-withdrawing groups enhance the electrophilicity of the sulfur atom, accelerating reactions with amines or alcohols . In contrast, the methyl and isopropyl analogs exhibit slower kinetics due to electronic deactivation. However, the isopropyl variant’s bulkiness may further impede access to the reaction site, necessitating elevated temperatures or catalysts .

Stability and Handling

The trifluoroethoxy compound’s packaging in amber glass bottles suggests sensitivity to light, a common trait among sulfonyl chlorides . While data on the target compound’s stability are unavailable, its structural similarity implies recommendations for anhydrous storage and inert atmospheres.

Q & A

Basic Research Questions

Q. What are the recommended synthesis protocols for 2,5-Di(propan-2-yl)benzenesulfonyl chloride, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves chlorosulfonation of 2,5-di(propan-2-yl)benzene using chlorosulfonic acid. Key parameters include temperature control (≤0°C to minimize side reactions), stoichiometric ratios (excess chlorosulfonic acid ensures complete conversion), and anhydrous conditions to prevent hydrolysis . Post-reaction quenching with ice water and extraction with non-polar solvents (e.g., dichloromethane) improves purity. Yield optimization requires monitoring reaction progress via TLC or GC-MS to identify intermediates like sulfonic acids .

Q. How should researchers safely handle and store this compound to prevent degradation?

  • Methodological Answer : Store in airtight, light-resistant containers under inert gas (e.g., nitrogen) at 2–8°C to minimize hydrolysis and thermal decomposition . Handle in a fume hood with local exhaust ventilation to avoid inhalation of vapors. Use chemically resistant gloves (nitrile or neoprene) and full-face shields to prevent skin/eye contact, as benzenesulfonyl chloride derivatives are corrosive and can cause severe burns .

Q. What purification techniques are effective for isolating this compound from reaction mixtures?

  • Methodological Answer : Recrystallization from ethanol or acetone is preferred due to the compound’s high solubility in these solvents (>95% solubility) . Column chromatography (silica gel, hexane/ethyl acetate eluent) resolves co-eluting sulfonic acid byproducts. Purity validation via HPLC (C18 column, acetonitrile/water mobile phase) or ¹H NMR (characteristic sulfonyl chloride peaks at δ 7.8–8.2 ppm) ensures >98% purity .

Advanced Research Questions

Q. How does the steric hindrance of the 2,5-di(propan-2-yl) substituents affect nucleophilic substitution reactions with amines?

  • Methodological Answer : The bulky isopropyl groups reduce reaction rates in SN2 mechanisms by hindering nucleophile access to the sulfonyl chloride group. Kinetic studies (e.g., using pseudo-first-order conditions with aniline derivatives) show a 30–50% decrease in rate constants compared to unsubstituted benzenesulfonyl chloride. Compensatory strategies include using polar aprotic solvents (DMF, DMSO) to stabilize transition states or elevated temperatures (60–80°C) .

Q. What analytical methods are critical for detecting decomposition products during long-term storage?

  • Methodological Answer : Thermal degradation at >100°C releases sulfur oxides (SOₓ) and halides, detectable via FTIR (peaks at 1350–1450 cm⁻¹ for SO₂) and ion chromatography . Accelerated aging studies (40°C/75% RH for 6 months) coupled with LC-MS identify hydrolysis products like 2,5-di(propan-2-yl)benzenesulfonic acid. Mitigation involves adding molecular sieves to storage containers to absorb moisture .

Q. How can researchers resolve contradictory data on the compound’s stability in aqueous vs. non-aqueous solvents?

  • Methodological Answer : Contradictions arise from solvent polarity and trace water content. Controlled experiments using Karl Fischer titration to measure water levels (<0.01% in anhydrous acetone vs. 0.1% in technical-grade solvents) reveal hydrolysis half-lives ranging from 2 hours (aqueous acetonitrile) to >1 week (dry toluene). Stability is pH-dependent, with rapid degradation above pH 7 due to hydroxide ion attack .

Safety and Compliance Considerations

  • Emergency Protocols : In case of skin contact, immediately rinse with 5% sodium bicarbonate solution to neutralize acidic byproducts, followed by soap and water .
  • Waste Disposal : Neutralize residual compound with 10% NaOH before disposal in approved halogenated waste containers to prevent environmental release of SOₓ .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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